![molecular formula C23H29N3O4 B2934381 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide CAS No. 1795441-45-0](/img/structure/B2934381.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

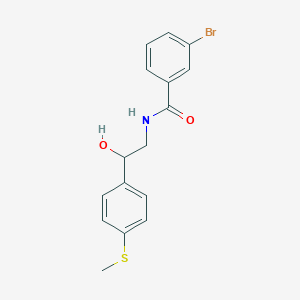

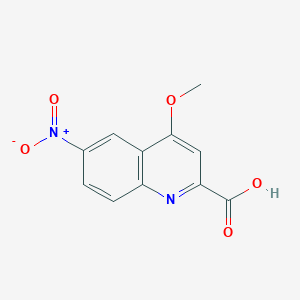

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide, also known as PPPTB, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PPPTB belongs to the class of benzamide compounds that are known to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Study

A series of compounds closely related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide have been synthesized, with their molecular structures determined by methods such as 1H-NMR and 13C-NMR. These studies help in understanding the conformational preferences and molecular interactions of such compounds (Gálvez et al., 1990).

Electrochemical and Optical Properties

Research on derivatized bis(pyrrol-2-yl) arylenes, which share structural similarities with N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide, reveals their potential in electrochemical applications. Such compounds exhibit low oxidation potentials and stable conducting forms, suggesting their use in electronic devices and materials (Sotzing et al., 1996).

Chemical Reactivity and Applications

Studies involving the addition of nucleophiles to pyridinium salts derived from related structures show good to excellent regioselectivities, leading to the synthesis of complex organic molecules. This methodology has been applied to the synthesis of potent nonpeptide antagonists, highlighting its importance in medicinal chemistry (Lemire et al., 2004).

Material Science and Polymer Research

The synthesis of new electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives, related to the core structure of interest, has been explored. These materials exhibit promising optical and electrochemical properties, making them suitable for applications in smart windows and sensors (Coelho et al., 2014).

Advanced Synthetic Techniques

Innovative synthetic approaches to densely functionalized pyrroles and thiophenes have been developed using imidazo[1,5-a]pyridine carbene-derived zwitterions. These methods allow for the orthogonal synthesis of complex heterocyclic structures, showcasing the versatility and potential of modern organic synthesis in creating novel compounds for diverse applications (Cheng et al., 2010).

Wirkmechanismus

It’s worth noting that this compound contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Eigenschaften

IUPAC Name |

3,4,5-triethoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-4-28-19-15-18(16-20(29-5-2)21(19)30-6-3)23(27)25-12-8-13-26-14-10-17-9-7-11-24-22(17)26/h7,9-11,14-16H,4-6,8,12-13H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDAJNJXFRGISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)

![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)

![Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate](/img/structure/B2934310.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2934317.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)